

Pyrazine-2-Carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrazine-2-carbohydrazide**

Cat. No.: **B1222964**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of **Pyrazine-2-carbohydrazide**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its structural features, experimental protocols for its synthesis, and key analytical data.

Chemical Structure

Pyrazine-2-carbohydrazide is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, substituted with a carbohydrazide group at the 2-position.^[1] The molecular formula of **Pyrazine-2-carbohydrazide** is C₅H₆N₄O.^[1]

Below is a 2D representation of the chemical structure of **Pyrazine-2-carbohydrazide**.

Caption: 2D Chemical Structure of **Pyrazine-2-carbohydrazide**.

Synthesis of Pyrazine-2-carbohydrazide

Pyrazine-2-carbohydrazide can be synthesized through several routes, with the most common methods starting from either pyrazine-2-carboxylic acid or pyrazinamide.

Synthesis from Pyrazine-2-carboxylic Acid

This synthetic route involves a two-step process: esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis of the resulting ester.[2][3]

Experimental Protocol:

Step 1: Esterification of Pyrazine-2-carboxylic Acid

- Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[3]
- Add a few drops of concentrated sulfuric acid as a catalyst.[3]
- Reflux the mixture for 72 hours.[3]

Step 2: Hydrazinolysis of the Ester

- To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[3]
- Reflux the mixture for an additional 8 hours.[3]
- Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of **pyrazine-2-carbohydrazide**.[3]
- Filter the crystals, wash them with cold ethanol, and dry them under a vacuum to yield the pure product.[3]

Synthesis from Pyrazinamide

An alternative synthesis method starts with the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and hydrazinolysis.[4][5]

Experimental Protocol:

- Hydrolysis of Pyrazinamide: Hydrolyze pyrazinamide (0.1 mol) to pyrazinoic acid by alkaline hydrolysis.[5]

- Esterification: Dissolve the obtained pyrazinoic acid in ethanol, add a few drops of concentrated sulfuric acid, and reflux for 24 hours.[5]
- Hydrazinolysis: Add 100% hydrazine hydrate (3.0 mol) to the reaction mixture and reflux for an additional 8 hours.[5]
- Purification: Distill off the excess solvent. The resulting product can be crystallized from aqueous ethanol.[5]

Quantitative Data for Synthesis

The following table summarizes the key quantitative data reported for the synthesis of **Pyrazine-2-carbohydrazide**.

Starting Material	Yield (%)	Melting Point (°C)	Reference
Pyrazine-2-carboxylic acid	81	170	[3]
Pyrazinamide	Not specified	Not specified	[4][5]

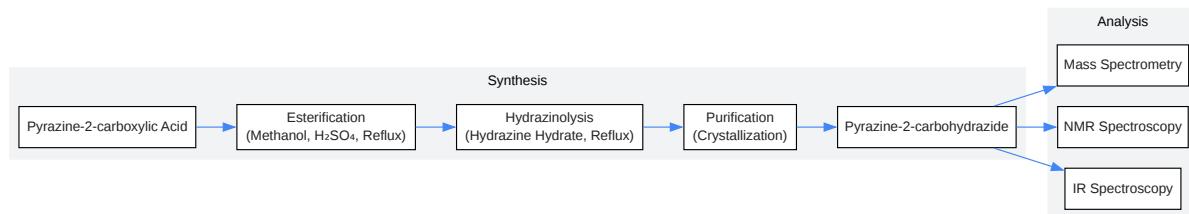
Analytical Data

The structure and purity of the synthesized **Pyrazine-2-carbohydrazide** are confirmed through various analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

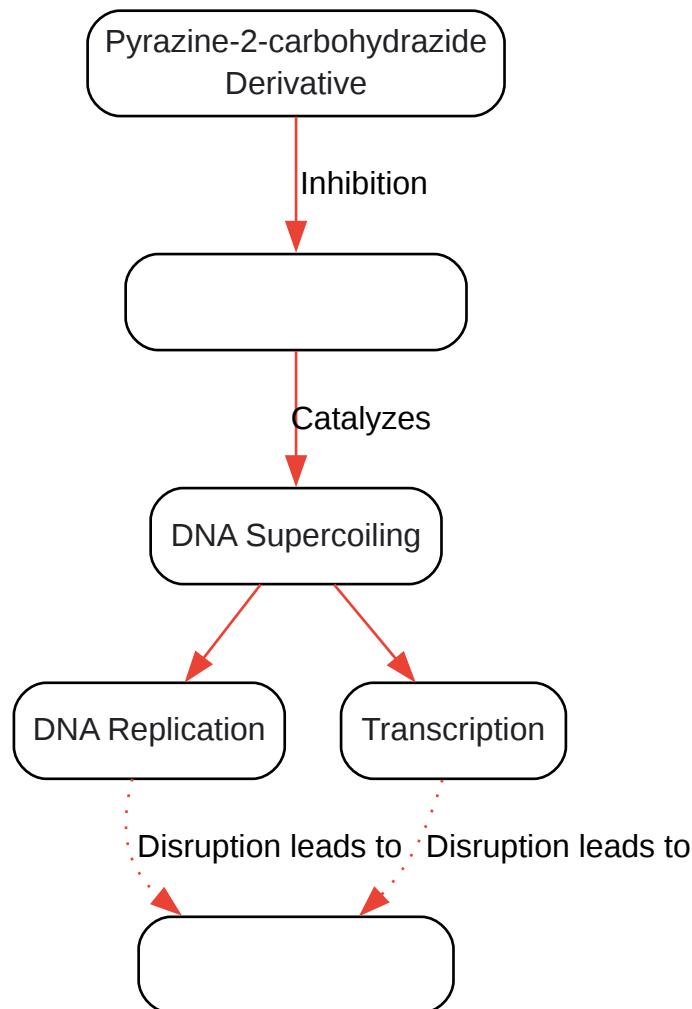
The characteristic IR absorption peaks for **Pyrazine-2-carbohydrazide** are presented in the table below.[6]

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (amide and hydrazide)	3306 - 3180
C-H Stretch (aromatic)	~3037
C=O Stretch (amide)	~1648
C=N Stretch (pyrazine ring)	~1630


¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectral data for **Pyrazine-2-carbohydrazide** in DMSO-d₆ are summarized in the following table.[6]

Assignment	Chemical Shift (δ , ppm)	Multiplicity
Amide proton (NH)	10.14	singlet
Pyrazine ring proton (H3)	9.13	doublet
Pyrazine ring proton (H6)	8.84	doublet
Pyrazine ring proton (H5)	8.70	doublet of doublets
Hydrazide protons (NH ₂)	4.70	singlet


Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of **Pyrazine-2-carbohydrazide**, as well as a proposed signaling pathway for the antimicrobial activity of its derivatives.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and analysis.

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. chemicaljournal.org [chemicaljournal.org]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Pyrazine-2-Carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222964#pyrazine-2-carbohydrazide-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com